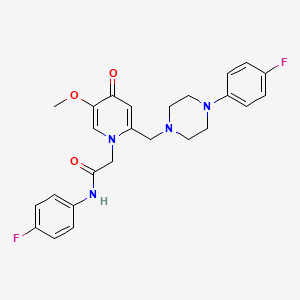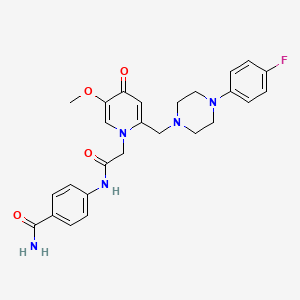![molecular formula C23H25ClN4O3S B3413252 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide CAS No. 946207-05-2](/img/structure/B3413252.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide
Descripción general
Descripción
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase KDM6B.
Mecanismo De Acción
GSK-J4 inhibits the activity of KDM6B by binding to its active site. KDM6B is responsible for removing methyl groups from histone H3 lysine 27 (H3K27), which is a modification that is associated with gene repression. By inhibiting KDM6B, GSK-J4 increases the level of H3K27 methylation, leading to gene repression.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the differentiation of Th17 cells, which are a type of immune cell that plays a crucial role in autoimmune diseases. GSK-J4 has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GSK-J4 has several advantages for lab experiments. It is a potent and specific inhibitor of KDM6B, which makes it a valuable tool for studying the role of KDM6B in various biological processes. However, GSK-J4 also has some limitations. It is not a cell-permeable compound, which limits its use in cell-based assays. Additionally, GSK-J4 has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on GSK-J4. One potential direction is to study the role of KDM6B in other biological processes, such as development and aging. Another direction is to develop more potent and selective inhibitors of KDM6B that can be used in cell-based assays. Finally, GSK-J4 could be used in combination with other compounds to develop more effective therapies for cancer and autoimmune diseases.
In conclusion, GSK-J4 is a chemical compound that has gained attention due to its potential applications in scientific research. It is a potent inhibitor of KDM6B and has been used to study the role of KDM6B in various biological processes. GSK-J4 has several advantages for lab experiments, but also has some limitations. Future research on GSK-J4 could lead to new insights into the role of KDM6B in biology and the development of new therapies for cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
GSK-J4 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of KDM6B, which is a histone demethylase that plays a crucial role in gene expression regulation. GSK-J4 has been used to study the role of KDM6B in various biological processes, including stem cell differentiation, cancer, and immune responses.
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-31-21-12-8-18(24)16-22(21)32(29,30)27-19-9-6-17(7-10-19)20-11-13-23(26-25-20)28-14-4-2-3-5-15-28/h6-13,16,27H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZZHKNFOVZVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-({[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B3413184.png)


![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413195.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3413215.png)
![3-(4-fluorophenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413222.png)
![5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3413223.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B3413227.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B3413267.png)